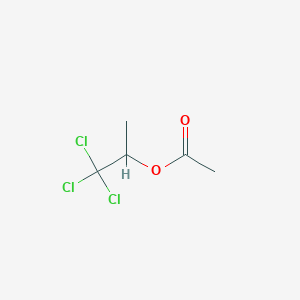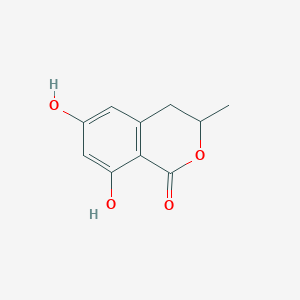
Isocoumarin, 3,4-dihydro-6,8-dihydroxy-3-methyl-
Descripción general
Descripción
Isocoumarin, 3,4-dihydro-6,8-dihydroxy-3-methyl-, is a naturally occurring compound that has been found to have various biological activities. It belongs to the coumarin family of compounds and has been the subject of numerous scientific studies due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Isolation and Bioactivity
- Isocoumarin Derivatives from Endophytic Fungi : Isocoumarin derivatives have been identified in various endophytic fungi. Studies reveal the isolation of new isocoumarin derivatives from fungi like Penicillium sp. and Aspergillus versicolor, exhibiting promising activities such as anti-tobacco mosaic virus (anti-TMV) and antifungal properties (Zhuang Han et al., 2009), (Y. Duan et al., 2018).
Antimicrobial Activity
- Antifungal Properties : Isocoumarins extracted from natural sources like Brickellia rosmarinifolia have displayed notable antifungal activities against specific pathogens (Y. Cao et al., 2010).
- Synthesis for Antibacterial Evaluation : Synthetic analogs of isocoumarin, like 6,8-dihydroxy-7-methyl-3-styryl-3,4-dihydroisocoumarin, have been developed and evaluated for antibacterial activity, showcasing their potential in combating bacterial infections (A. Saeed et al., 2013).
Biosynthesis Studies
- Biosynthesis Pathways in Fungi : Research on the biosynthesis of chlorine-containing metabolites in fungi like Periconia macrospinosa has incorporated dihydroisocoumarins, providing insights into the biosynthetic pathways of these compounds (G. Henderson et al., 1982).
Chemical Synthesis and Applications
- Synthesis of Novel Isocoumarins : Efforts have been made to synthesize new isocoumarin derivatives with potential biological applications, exploring their diverse chemical properties and applications (R. Rossi et al., 2003).
Cytotoxicity and Anticancer Activity
- Evaluation of Cytotoxicity : Certain isocoumarin derivatives have been evaluated for their cytotoxic effects, particularly against specific cancer cell lines, indicating their potential in cancer research (P. Nedialkov et al., 2007).
Propiedades
IUPAC Name |
6,8-dihydroxy-3-methyl-3,4-dihydroisochromen-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-5-2-6-3-7(11)4-8(12)9(6)10(13)14-5/h3-5,11-12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLPMLVSBRRUGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=CC(=C2)O)O)C(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isocoumarin, 3,4-dihydro-6,8-dihydroxy-3-methyl- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




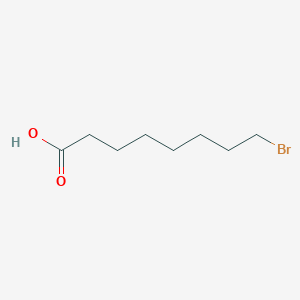
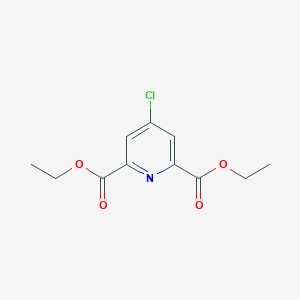
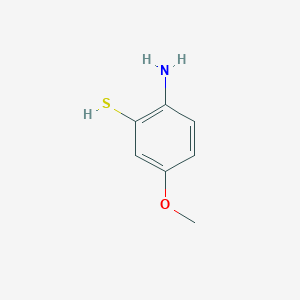
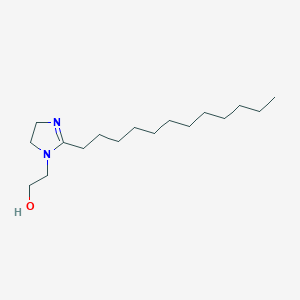
![N-[2-(Benzoylsulfanyl)propanoyl]glycine](/img/structure/B104375.png)
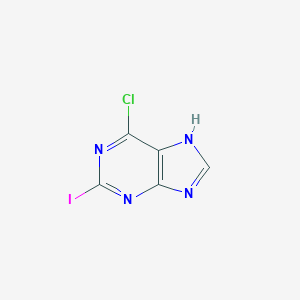
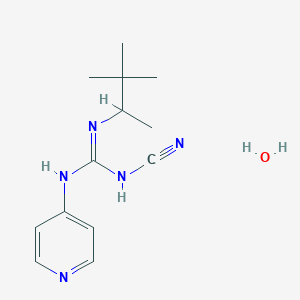

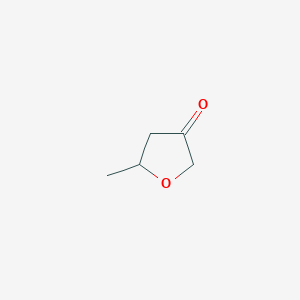
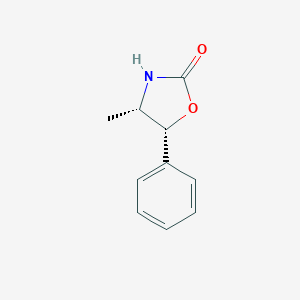
![2-Chlorodibenzo[b,f][1,4]thiazepin-11(10h)-one](/img/structure/B104394.png)
![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-(4-nitrophenoxy)-](/img/structure/B104395.png)
